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Compound of Interest

Compound Name: BAY-299

Cat. No.: B605933 Get Quote

BAY-299 Technical Support Center: Off-Target
Effects
This technical support center provides researchers, scientists, and drug development

professionals with answers to frequently asked questions regarding the off-target effects of

BAY-299, a potent dual inhibitor of the BRPF2 (Bromodomain and PHD finger containing

protein 2) and TAF1/TAF1L (TATA-box binding protein associated factor 1/1L) bromodomains.

Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and potency of BAY-299?

BAY-299 is a highly potent dual inhibitor of the BRPF2 and TAF1/TAF1L bromodomains. Its

potency has been determined using various biochemical and cellular assays, with IC50 values

in the nanomolar range.

Q2: What is the selectivity profile of BAY-299 against other bromodomains?

BAY-299 exhibits significant selectivity for BRPF2 and TAF1/TAF1L over other bromodomain

families, including other members of the BRPF family and the well-studied BET family (e.g.,

BRD4).[1] The following table summarizes the in vitro potency and selectivity of BAY-299
against a panel of bromodomains.
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Quantitative Data Summary: BAY-299 Bromodomain
Selectivity

Target
Bromodomain

Assay Type IC50 (nM)
Selectivity vs.
BRPF2 (fold)

BRPF2 (BRD1) TR-FRET 67 -

AlphaScreen 97 -

TAF1 BD2 TR-FRET 8 -

TAF1L BD2 TR-FRET 106 -

BRPF1 TR-FRET 3150 ~47

AlphaScreen 2231 ~23

BRPF3 TR-FRET 5550 ~83

AlphaScreen 2425 ~25

BRD4 Various >300-fold selectivity >300

Q3: What are the known off-target effects of BAY-299 on kinases?

To assess its kinase selectivity, BAY-299 was screened against a large panel of kinases.

Kinase Off-Target Profile
In a comprehensive screen of 300 kinases, BAY-299 exhibited minimal off-target activity. At a

concentration of 10 µM, it showed less than 50% inhibitory activity against all kinases tested.[2]

This indicates a high degree of selectivity for its primary bromodomain targets over the tested

kinome.

Q4: Has BAY-299 been profiled against other enzyme and receptor targets?

Yes, BAY-299 was evaluated in a Eurofins CEREP Diversity Profile screen against a panel of

68 potential protein targets at a concentration of 10 µM.[2][3] The results showed no significant

inhibition or stimulation (>25%) for most targets.[2] However, minor activity was observed for a

few targets, as detailed in the table below.
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Quantitative Data Summary: BAY-299 Off-Target
Enzyme and Receptor Interactions

Off-Target Assay Type Concentration (µM)
%
Inhibition/Stimulati
on

Adenosine A1

Receptor
Radioligand Binding 10 48% Inhibition

Chloride Channel

(GABA-gated)
Radioligand Binding 10 23% Inhibition

Phosphodiesterase

2A1 (PDE2A1)
Enzyme Activity 10 49% Inhibition

Phosphodiesterase 5

(PDE5)
Enzyme Activity 10 -2% Stimulation

Q5: What experimental methods were used to determine the selectivity of BAY-299?

Several key in vitro and cellular assays were utilized to characterize the selectivity profile of

BAY-299. Below are detailed methodologies for these experiments.

Experimental Protocols
Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay for Bromodomain Inhibition
This assay quantitatively measures the binding of BAY-299 to bromodomains by monitoring the

disruption of the interaction between a bromodomain-containing protein and a labeled histone

peptide ligand.

Reagent Preparation:

Prepare a 4X stock solution of the test compound (e.g., BAY-299) in assay buffer.

Prepare a 2X solution of the Europium-labeled anti-tag antibody and the tagged

bromodomain protein in assay buffer.
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Prepare a 2X solution of the APC-labeled histone peptide ligand in assay buffer.

Assay Procedure:

Add 5 µL of the 4X test compound solution to the wells of a 384-well plate.

Add 10 µL of the 2X bromodomain/antibody mixture to each well.

Incubate for 15 minutes at room temperature to allow for pre-equilibration.

Add 5 µL of the 2X labeled histone peptide solution to initiate the binding reaction.

Incubate for the desired time (e.g., 60 minutes) at room temperature, protected from light.

Data Acquisition:

Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of

340 nm and emission wavelengths of 620 nm (Europium) and 665 nm (APC).

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot against the

compound concentration to determine the IC50 value.

AlphaScreen Assay for Bromodomain Inhibition
This bead-based proximity assay measures the inhibition of the interaction between a

bromodomain and a histone peptide.

Reagent Preparation:

Prepare stock solutions of the test compound, biotinylated histone peptide, and His-tagged

bromodomain protein.

Prepare a suspension of Streptavidin-coated Donor beads and anti-His-tag-coated

Acceptor beads in assay buffer.

Assay Procedure:

Add the test compound to the wells of a 384-well plate.
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Add the His-tagged bromodomain protein and biotinylated histone peptide to the wells.

Incubate to allow for binding.

Add the Donor and Acceptor bead mixture.

Incubate in the dark to allow for bead-protein complex formation.

Data Acquisition:

Read the plate using an AlphaScreen-compatible plate reader.

The signal is inversely proportional to the inhibitory activity of the compound. Plot the

signal against the compound concentration to calculate the IC50.

NanoBRET™ Cellular Assay for Bromodomain Target
Engagement
This assay measures the binding of a compound to its target bromodomain within living cells.

Cell Preparation:

Co-transfect cells with plasmids encoding a NanoLuc® luciferase-bromodomain fusion

protein (the "donor") and a HaloTag®-histone fusion protein (the "acceptor").

Plate the transfected cells in a 96- or 384-well plate.

Assay Procedure:

Treat the cells with the HaloTag® NanoBRET™ 618 ligand, which serves as the energy

acceptor.

Add varying concentrations of the test compound (BAY-299).

Add the NanoBRET™ Nano-Glo® substrate to measure NanoLuc® luminescence.

Data Acquisition:
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Measure both the donor (luminescence at 460 nm) and acceptor (fluorescence at 618 nm)

signals.

Calculate the NanoBRET™ ratio. A decrease in the BRET ratio with increasing compound

concentration indicates target engagement. Plot the ratio against the compound

concentration to determine the cellular IC50.

Kinase Profiling Assay (General Protocol)
Kinase profiling is typically performed by specialized contract research organizations (CROs)

using various assay formats. A common approach is a radiometric assay.

Reaction Setup:

In a multi-well plate, combine the kinase, a suitable substrate (peptide or protein), and the

test compound at the desired concentration (e.g., 10 µM).

Initiation and Incubation:

Initiate the kinase reaction by adding a mixture of ATP and radiolabeled ATP (e.g., [γ-

³³P]ATP).

Incubate the reaction mixture at a controlled temperature for a specific period.

Termination and Detection:

Stop the reaction.

Separate the radiolabeled substrate from the unreacted radiolabeled ATP, often by

spotting the reaction mixture onto a filter membrane that captures the substrate.

Wash the membrane to remove unincorporated ATP.

Data Analysis:

Quantify the radioactivity on the filter membrane using a scintillation counter.
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Calculate the percent inhibition of kinase activity by the test compound relative to a control

reaction without the compound.
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Caption: Experimental workflow for characterizing BAY-299 selectivity.
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Caption: BAY-299 inhibits the recognition of acetylated histones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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